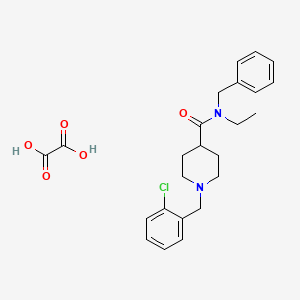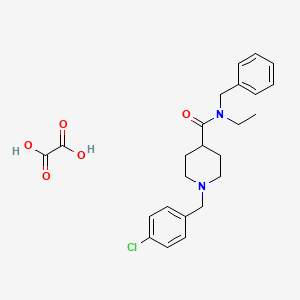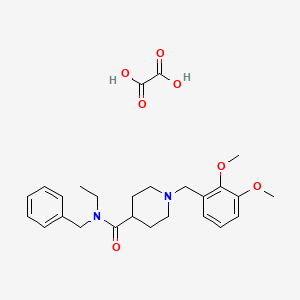![molecular formula C19H26N2O7 B3950169 2-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950169.png)
2-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)
Vue d'ensemble
Description
2-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt), commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a white crystalline powder that is soluble in water and ethanol. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, schizophrenia, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. MPEP has been shown to improve cognitive function and reduce behavioral abnormalities in animal models of Fragile X syndrome. Parkinson's disease is a neurodegenerative disorder that causes motor symptoms such as tremors and rigidity. MPEP has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of Parkinson's disease. Schizophrenia is a mental disorder that causes delusions, hallucinations, and disordered thinking. MPEP has been shown to reduce the positive symptoms of schizophrenia in animal models. Addiction is a chronic relapsing disorder that involves compulsive drug-seeking behavior. MPEP has been shown to reduce drug-seeking behavior and prevent relapse in animal models of addiction.
Mécanisme D'action
MPEP selectively blocks the mGluR5 receptor, which is involved in many neurological and psychiatric disorders. The mGluR5 receptor is a G protein-coupled receptor that regulates neurotransmitter release and synaptic plasticity. MPEP binds to the allosteric site of the mGluR5 receptor and prevents its activation by glutamate. This leads to a reduction in excitatory neurotransmission and a normalization of synaptic plasticity. The exact mechanism of action of MPEP is still under investigation, but it is believed to involve a complex interplay between the mGluR5 receptor and other signaling pathways.
Biochemical and Physiological Effects
MPEP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce glutamate release, increase GABA release, modulate dopamine signaling, and reduce oxidative stress. MPEP has also been shown to improve cognitive function, reduce anxiety and depression, and improve motor function. These effects are believed to be mediated by the blockade of the mGluR5 receptor and the normalization of synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. MPEP is also readily available and has been extensively characterized in animal models. However, there are some limitations to the use of MPEP in lab experiments. It has poor blood-brain barrier penetration, which limits its use in studying central nervous system disorders. MPEP also has a short half-life, which requires frequent dosing in animal models.
Orientations Futures
There are several future directions for the study of MPEP. One direction is the development of more potent and selective mGluR5 antagonists for the treatment of neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in other physiological processes, such as pain and inflammation. The use of MPEP in combination with other drugs or therapies is also an area of interest. Finally, the development of imaging techniques to visualize the mGluR5 receptor in vivo could provide valuable insights into its role in health and disease.
Propriétés
IUPAC Name |
[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.C2H2O4/c20-16-4-2-1-3-15(16)13-18-7-5-14(6-8-18)17(21)19-9-11-22-12-10-19;3-1(4)2(5)6/h1-4,14,20H,5-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEUUYXSKNQQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=CC=CC=C3O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-benzyl-1-[3-(benzyloxy)benzyl]-N-ethyl-4-piperidinecarboxamide oxalate](/img/structure/B3950129.png)
![N-benzyl-N-[2-(dimethylamino)ethyl]-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3950143.png)
![4-[(1-benzyl-4-piperidinyl)carbonyl]morpholine oxalate](/img/structure/B3950155.png)
![4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}carbonyl)morpholine oxalate](/img/structure/B3950162.png)
![4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B3950167.png)
![4-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B3950176.png)
![4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B3950184.png)
![4-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B3950197.png)